molecular formula Mg(NO3)2·6H2O<br>H12MgN2O12 B080624 Magnesium nitrate hexahydrate CAS No. 13446-18-9

Magnesium nitrate hexahydrate

Cat. No. B080624
CAS RN: 13446-18-9
M. Wt: 256.41 g/mol
InChI Key: MFUVDXOKPBAHMC-UHFFFAOYSA-N
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Patent
US05012019

Procedure details

contacting said water in said aqueous aromatic nitration product mixture with magnesium nitrate trihydrate for a time sufficient to form magnesium nitrate pentahydrate or magnesium nitrate hexahydrate,
Name
magnesium nitrate trihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].O.O.[N+:4]([O-:7])([O-:6])=[O:5].[Mg+2:8].[N+:9]([O-:12])([O-:11])=[O:10]>O>[OH2:5].[OH2:10].[OH2:1].[OH2:5].[OH2:5].[N+:4]([O-:7])([O-:6])=[O:5].[Mg+2:8].[N+:9]([O-:12])([O-:11])=[O:10].[OH2:5].[OH2:5].[OH2:5].[OH2:5].[OH2:5].[OH2:5].[N+:4]([O-:7])([O-:6])=[O:5].[Mg+2:8].[N+:4]([O-:7])([O-:6])=[O:5] |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14,15.16.17.18.19.20.21.22.23|

Inputs

Step One
Name
magnesium nitrate trihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.